
VUF 11222
Vue d'ensemble
Description
VUF 11222: est un agoniste non peptidique à haute affinité du récepteur de la chimiokine CXCR3. Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inflammation et les processus biologiques associés .
Préparation Methods
Voies de synthèse et conditions de réaction : : La synthèse de this compound implique la formation d'une structure biarylique avec un substituant brome et iode. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non divulguées publiquement en détail .
Méthodes de production industrielle : : Les méthodes de production industrielle de this compound ne sont pas largement documentées. En règle générale, ces composés sont synthétisés dans des laboratoires spécialisés dans des conditions contrôlées pour garantir une pureté et une constance élevées .
Applications De Recherche Scientifique
Chemistry
- Tool Compound : VUF 11222 serves as a critical tool for studying peptide receptor function modulation, particularly in chemokine receptors. It aids in understanding the interactions within biochemical pathways involving CXCR3 .
Biology
- Inflammatory Processes : The compound is instrumental in investigating CXCR3's role in inflammatory responses. It helps elucidate signaling pathways and cellular responses mediated by this receptor, providing insights into potential therapeutic targets for inflammatory diseases .
Medicine
- Preclinical Studies : While not directly used in clinical settings, this compound supports preclinical research aimed at exploring therapeutic avenues for diseases characterized by inflammation. Its role in modulating immune responses makes it valuable for developing new anti-inflammatory drugs .
Industry
- Pharmaceutical Development : The compound is primarily utilized in research and development within the pharmaceutical industry to create novel anti-inflammatory agents. Its unique properties as a non-peptide compound enhance its stability and ease of synthesis compared to traditional peptide-based drugs .
Case Study 1: Inflammation Research
A study investigated the effects of this compound on immune cell migration during inflammatory responses. The results indicated that this compound significantly enhanced the chemotactic response of T cells towards inflamed tissues, suggesting its potential utility in therapies aimed at modulating immune responses in conditions like rheumatoid arthritis .
Case Study 2: Cancer Therapy
Research has explored this compound's role in enhancing anti-tumor immunity by promoting immune cell trafficking to tumors. The findings demonstrated that treatment with this compound resulted in increased infiltration of cytotoxic T lymphocytes into tumor sites, indicating its promise as an adjunct therapy in cancer treatment protocols .
Mécanisme D'action
Target of Action
The primary target of VUF 11222 is the CXCR3 receptor . CXCR3 is a G-protein coupled receptor that plays a crucial role in the immune response, particularly in the context of inflammation .
Mode of Action
This compound acts as a non-peptide-like agonist for the CXCR3 receptor . As an agonist, it binds to the receptor and activates it, triggering a series of intracellular events.
Biochemical Pathways
The activation of the CXCR3 receptor by this compound can lead to various downstream effects, primarily related to the immune response and inflammation . .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 10 mm in ethanol with gentle warming , which may influence its bioavailability and distribution.
Result of Action
The activation of the CXCR3 receptor by this compound can lead to a modulation of the immune response, particularly in the context of inflammation . The specific molecular and cellular effects would depend on the context of the immune response and the specific cells involved.
Analyse Biochimique
Biochemical Properties
VUF 11222 plays a significant role in biochemical reactions. It interacts with the CXCR3 chemokine receptor, which is prominently expressed in inner retinal astrocytes and ganglion cells . The nature of these interactions is characterized by high affinity binding .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the CXCR3 chemokine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the CXCR3 chemokine receptor . This can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with the CXCR3 chemokine receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the CXCR3 chemokine receptor
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of VUF 11222 involves the formation of a biaryl structure with a bromine and iodine substituent. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types de réactions : : VUF 11222 subit principalement des réactions de substitution en raison de la présence d'atomes d'halogène (brome et iode) dans sa structure .
Réactifs et conditions courants : : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le diméthylsulfoxyde (DMSO) et l'éthanol. Le composé est soluble dans le DMSO jusqu'à 100 mM et dans l'éthanol jusqu'à 10 mM avec un léger réchauffement .
Produits principaux : : Les produits principaux formés à partir des réactions de this compound dépendent des conditions et des réactifs spécifiques utilisés. l'objectif principal est de maintenir l'intégrité de la structure biarylique tout en modifiant les groupes fonctionnels .
Applications de la recherche scientifique
Chimie : : this compound est utilisé comme composé outil pour étudier la modulation de la fonction des récepteurs peptidiques, en particulier dans le contexte des récepteurs de la chimiokine .
Biologie : : En recherche biologique, this compound est utilisé pour étudier le rôle du CXCR3 dans divers processus inflammatoires. Il aide à comprendre les voies de signalisation et les réponses cellulaires médiées par ce récepteur .
Médecine : : Bien qu'il ne soit pas utilisé directement en milieu clinique, this compound aide dans les études précliniques à explorer les cibles thérapeutiques potentielles pour les maladies inflammatoires .
Industrie : : Le composé est principalement utilisé dans la recherche et le développement au sein de l'industrie pharmaceutique pour développer de nouveaux médicaments anti-inflammatoires .
Mécanisme d'action
Mécanisme : : this compound agit comme un agoniste du récepteur CXCR3, qui est un récepteur couplé aux protéines G impliqué dans la réponse immunitaire . En se liant au CXCR3, this compound active le récepteur, conduisant à des événements de signalisation en aval qui modulent l'inflammation .
Cibles moléculaires et voies : : La principale cible moléculaire de this compound est le récepteur CXCR3. L'activation de ce récepteur déclenche diverses voies de signalisation intracellulaires, y compris celles impliquant la mobilisation du calcium et la chimiotaxie .
Comparaison Avec Des Composés Similaires
Composés similaires : : Les composés similaires à VUF 11222 comprennent d'autres agonistes et antagonistes du CXCR3, tels que le balixafortide et le plerixafor .
Unicité : : this compound est unique en raison de sa haute affinité et de sa spécificité pour le récepteur CXCR3. Contrairement aux agonistes à base de peptides, this compound est un composé non peptidique, ce qui offre des avantages en termes de stabilité et de facilité de synthèse .
Activité Biologique
VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.
- Chemical Formula : C₃₁H₃₃N₃O₃
- Molecular Weight : Approximately 552.33 g/mol
- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.
This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:
- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.
- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .
Biological Activities
This compound exhibits several notable biological activities:
- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.
- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .
In Vivo Studies
A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:
- Dosage : this compound was administered at a concentration of 300 mg/kg.
- Control : DMSO was used as a vehicle control.
- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .
Comparative Binding Affinity
The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:
Compound Name | Type | Binding Affinity (pKi) | Unique Features |
---|---|---|---|
This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |
VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |
Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |
BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |
This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .
Potential Applications
Given its biological activity, this compound has potential applications in:
- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.
- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.
Propriétés
IUPAC Name |
[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.